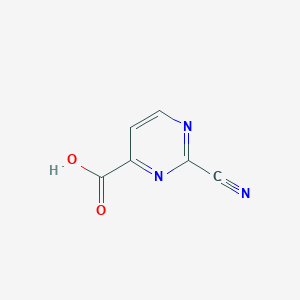

2-Cyanopyrimidine-4-carboxylic acid

Description

The exact mass of the compound 2-Cyanopyrimidine-4-carboxylic acid is 149.022526347 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyanopyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanopyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNQHJNLADFGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Solubility Profile of 2-Cyanopyrimidine-4-carboxylic Acid in Organic Solvents

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's developability, impacting everything from formulation strategies to bioavailability. This guide provides an in-depth technical exploration of the solubility profile of 2-cyanopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for understanding and experimentally determining the solubility of this molecule. This document is structured to guide researchers through the theoretical underpinnings of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols.

Theoretical Solubility Profile of 2-Cyanopyrimidine-4-carboxylic Acid

A molecule's solubility is dictated by its intermolecular interactions with a given solvent. The principle of "like dissolves like" serves as a fundamental guidepost, suggesting that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] The structure of 2-cyanopyrimidine-4-carboxylic acid, with its pyrimidine ring, cyano group, and carboxylic acid moiety, presents a fascinating case study in solubility.

Molecular Structure and Physicochemical Properties:

-

Polarity: The presence of nitrogen atoms in the pyrimidine ring, the electron-withdrawing cyano group, and the highly polar carboxylic acid group all contribute to the overall high polarity of the molecule.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyrimidine ring and the cyano group can act as hydrogen bond acceptors. This extensive hydrogen bonding capability is a key factor influencing its solubility.

-

pKa: The carboxylic acid group is acidic, with an estimated pKa in the range of 3-4. This means that in basic solutions, it will deprotonate to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.

Predicted Solubility in Organic Solvents:

Based on these properties, we can predict the solubility of 2-cyanopyrimidine-4-carboxylic acid in a range of common organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ability of these solvents to engage in hydrogen bonding with the carboxylic acid and pyrimidine nitrogens will facilitate dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have some polar character and can interact with the polar groups, but their inability to act as strong hydrogen bond donors may limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The significant mismatch in polarity between the highly polar solute and non-polar solvent will result in weak intermolecular interactions and therefore poor solubility. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, step-by-step protocol for determining the solubility of 2-cyanopyrimidine-4-carboxylic acid.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-cyanopyrimidine-4-carboxylic acid into a series of glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for accurately quantifying the concentration of a compound in solution.

HPLC Method Development:

A reverse-phase HPLC method is generally suitable for a polar compound like 2-cyanopyrimidine-4-carboxylic acid.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of 2-cyanopyrimidine-4-carboxylic acid. Generate a calibration curve by plotting the peak area against the concentration.

Analysis and Calculation:

-

Inject the diluted sample onto the HPLC system.

-

Determine the peak area corresponding to 2-cyanopyrimidine-4-carboxylic acid.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table of Experimentally Determined Solubilities:

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Methanol | 5.1 | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] |

| Acetonitrile | 5.8 | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] |

| Dichloromethane | 3.1 | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] |

| Hexane | 0.1 | [Experimental Value] |

Note: Polarity index values are representative and can vary slightly depending on the scale used.[4][5]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and experimental aspects of determining the solubility profile of 2-cyanopyrimidine-4-carboxylic acid. By understanding the interplay of its molecular structure with various organic solvents and by employing robust experimental techniques, researchers can generate the critical data needed to advance their drug development programs.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution. Additionally, exploring the solubility in various pH-buffered aqueous solutions would provide valuable insights into its behavior in biological systems.

References

- PubChem. (n.d.). 4-Cyanopyridine-2-carboxylic acid. National Center for Biotechnology Information.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093.

- PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.

- ChemicalBook. (2026, February 2). 2-Cyanopyrimidine.

- ResearchGate. (2025, October 16). Synthesis of 2-Cyanopyrimidines.

- University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts.

- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.

- World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- O'Hagan, S., & Swainston, N. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Ma, L. (2022, October 13). Comparison of the polarity of organic solvents. Cromedia.

- Chem-Impex. (n.d.). 2-Cyanopyrimidine.

- MilliporeSigma. (n.d.). 4-Cyanopyridine-2-carboxylic acid.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Cayman Chemical. (n.d.). 2-cyano-Pyrimidine (CAS Number: 14080-23-0).

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Shodex. (n.d.). Polarities of Solvents.

- Scribd. (n.d.). Solvent Polarity Table.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

Sources

An In-depth Technical Guide to the Electronic Properties of the Pyrimidine Ring in 2-Cyanopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The introduction of substituents dramatically modulates the electronic landscape of this heterocycle, thereby influencing its reactivity, binding affinity, and overall pharmacological profile. This guide provides a detailed examination of the electronic properties of the pyrimidine ring in the context of 2-cyanopyrimidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from foundational principles of heterocyclic chemistry, data from analogous structures, and established experimental and computational methodologies. We will explore the synergistic electron-withdrawing effects of the 2-cyano and 4-carboxylic acid groups, predict the resulting changes in electron density and reactivity, and provide standardized protocols for the empirical and theoretical investigation of these properties.

The Intrinsic Electronic Nature of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement renders the ring electron-deficient, a property that governs much of its chemical behavior. The electronegative nitrogen atoms exert a strong inductive effect, withdrawing electron density from the carbon atoms of the ring. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6), making them susceptible to nucleophilic attack. The position at C5 is comparatively less electron-deficient.

The Perturbing Influence of Electron-Withdrawing Substituents

The electronic character of the pyrimidine ring in 2-cyanopyrimidine-4-carboxylic acid is further and significantly modulated by the presence of two potent electron-withdrawing groups (EWGs): a cyano group (-CN) at the C2 position and a carboxylic acid group (-COOH) at the C4 position.

Individual and Synergistic Effects

-

The 2-Cyano Group: The cyano group is a strong EWG, operating through both a powerful inductive effect (-I) and a resonance effect (-M). Its presence at the C2 position, which is already electron-poor due to the adjacent nitrogen atoms, profoundly enhances the electrophilicity of this position. This makes the 2-cyanopyrimidine scaffold highly susceptible to nucleophilic substitution, often proceeding via a decyanative cross-coupling mechanism where the cyano group can act as a leaving group.[1]

-

The 4-Carboxylic Acid Group: The carboxylic acid group is also a strong EWG, primarily through its inductive effect. When positioned at C4, it further depletes the electron density of the pyrimidine ring.

-

Synergistic Effect: The combined presence of these two EWGs at the 2 and 4 positions creates a highly electron-deficient pyrimidine system. This synergistic withdrawal of electron density is expected to significantly impact the ring's reactivity, acidity, and spectroscopic signatures.

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing properties of substituents on an aromatic ring.[2] The Hammett substituent constants (σ) for the cyano and carboxylic acid groups in the para position (analogous to the 4-position in pyrimidine relative to a reacting center) are both positive and significant, indicating their strong electron-withdrawing nature.

| Substituent | Hammett Constant (σp) |

| -CN | +0.66[3][4] |

| -COOH | +0.45[4] |

These values underscore the substantial electronic perturbation these groups impart on the aromatic system.

Predicted Electronic Properties and Reactivity

Based on the foundational principles and data from analogous structures, we can predict the key electronic characteristics of 2-cyanopyrimidine-4-carboxylic acid.

Electron Density Distribution

The electron density is expected to be significantly polarized, with the nitrogen atoms and the oxygen atoms of the carboxylic acid group being regions of high electron density, while the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, will be highly electron-deficient. The C5 position will remain the most electron-rich carbon on the ring.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring in this molecule is highly activated towards SNAr. The C2 and C4 positions are the most likely sites for nucleophilic attack. Given that the carboxylic acid group is generally a poor leaving group in SNAr reactions, the C2 position, bearing the cyano group, is the most probable site for substitution.[1][5]

-

Acidity: The presence of two strong EWGs on the pyrimidine ring is expected to increase the acidity of the carboxylic acid proton compared to benzoic acid. The electron withdrawal stabilizes the resulting carboxylate anion.

Experimental and Computational Characterization: Methodologies

To empirically and theoretically validate the predicted electronic properties, a combination of spectroscopic and computational techniques would be employed.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms in a molecule.

-

¹H NMR: The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the ring and the substituents. Their chemical shifts would likely appear at a lower field compared to unsubstituted pyrimidine. For comparison, the protons of 2-cyanopyridine appear between δ 7.5 and 8.8 ppm.[6] The carboxylic acid proton is expected to appear as a broad singlet at a very low field (typically δ 10-13 ppm).[7]

-

¹³C NMR: The carbon atoms of the pyrimidine ring will also be deshielded. The C2 and C4 carbons, directly attached to the EWGs, are expected to have the largest downfield shifts. The cyano carbon typically appears in the range of 110-120 ppm, and the carboxylic acid carbonyl carbon appears around 160-180 ppm.[7][8]

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-cyanopyrimidine-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected chemical shift ranges: pyrimidine protons (δ 8.0-9.5 ppm), carboxylic acid proton (δ 10-13 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected chemical shift ranges: pyrimidine carbons (δ 120-170 ppm), cyano carbon (δ 110-120 ppm), carboxylic acid carbon (δ 160-180 ppm).

-

-

Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Compare the observed shifts to those of related structures to infer electronic effects.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

Expected Absorptions: Carboxylic acids typically exhibit a weak n→π* transition in the 200–215 nm range.[7][9] The presence of the aromatic pyrimidine ring and the cyano group, which extends the conjugated system, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of 2-cyanopyrimidine-4-carboxylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These values provide insight into the electronic transitions of the conjugated system.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. For a highly electron-deficient molecule like 2-cyanopyrimidine-4-carboxylic acid, it would be expected to undergo reduction at relatively mild potentials.

Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile, DMF).

-

Analyte Addition: Add a known concentration of 2-cyanopyrimidine-4-carboxylic acid to the electrolyte solution.

-

Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential to negative values to observe reduction peaks and then reverse the scan to observe any corresponding oxidation peaks.

-

Data Analysis: The reduction potential(s) will provide a quantitative measure of the ease of electron acceptance by the molecule, reflecting its electron-deficient character.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for modeling the electronic structure of molecules.[10][11]

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would reveal the electron-donating and -accepting capabilities of the molecule. The LUMO is expected to be of low energy and localized primarily on the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

-

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It is predicted to show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, and positive potential (blue) around the ring protons and the carboxylic acid proton.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and donor-acceptor interactions within the molecule, quantifying the electron-withdrawing strength of the substituents.

Workflow: DFT Computational Analysis

Caption: A typical workflow for DFT calculations.

Conclusion

The electronic properties of the pyrimidine ring in 2-cyanopyrimidine-4-carboxylic acid are dominated by the powerful and synergistic electron-withdrawing effects of the two nitrogen heteroatoms, the 2-cyano group, and the 4-carboxylic acid group. This results in a highly electron-deficient aromatic system, which is predicted to be highly susceptible to nucleophilic attack, particularly at the C2 position. The spectroscopic and electrochemical properties are also expected to reflect this pronounced electronic perturbation. While direct experimental data for this specific molecule remains to be published, the principles and methodologies outlined in this guide provide a robust framework for its investigation and for understanding its potential as a versatile building block in medicinal chemistry and materials science.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

-

PubChem. (n.d.). 4-Cyanopyridine-2-carboxylic acid. Retrieved February 27, 2026, from [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Wikipedia. (2024). Hammett equation. Available at: [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

-

Taskin-Tok, T., & Safin, D. A. (2023). Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2. Research Square. Available at: [Link]

-

Singh, P., et al. (2013). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

- McDaniel, D. H., & Brown, H. C. (1958). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Journal of Organic Chemistry, 23(3), 420-427.

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved February 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Akbas, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark. Available at: [Link]

-

El-Faham, A., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Scientific Reports, 13(1), 5897. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes. Oriental Journal of Chemistry, 33(6). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. zenodo.org [zenodo.org]

- 6. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 10. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Methodological & Application

Application Note: Precision Amide Coupling of 2-Cyanopyrimidine-4-carboxylic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists dealing with the specific challenges of 2-Cyanopyrimidine-4-carboxylic acid .

Executive Summary & Strategic Analysis

The amide coupling of 2-Cyanopyrimidine-4-carboxylic acid presents a unique dichotomy in organic synthesis: the carboxylic acid is highly activated due to the electron-deficient heteroaromatic ring, yet the molecule is fragile.[1] The electron-withdrawing nature of the pyrimidine ring, amplified by the C2-nitrile group, creates two primary failure modes:

-

Nitrile Hydrolysis: The C2-cyano group is electronically activated, making it highly susceptible to hydrolysis (to primary amide or acid) under acidic or basic aqueous conditions, or nucleophilic attack.[1][2]

-

Nucleophilic Aromatic Substitution (

): The C6 position is electron-deficient.[1][2][3] Highly nucleophilic amines can attack the ring directly, displacing the hydride (oxidative amination) or causing ring opening/polymerization if activation is sluggish.[1]

Successful coupling requires rapid activation of the carboxylate to outcompete side reactions, using mild bases to prevent nitrile degradation.[1]

Critical Reaction Parameters

Coupling Reagent Selection

| Reagent | Suitability | Mechanism & Rationale |

| HATU | High | Recommended for Discovery. Extremely fast activation (seconds).[1][2][3] The At-based leaving group accelerates coupling, minimizing the time the amine is exposed to the unreacted heteroaromatic ring, reducing |

| T3P (Propylphosphonic anhydride) | High | Recommended for Scale-up. Low epimerization (not relevant here but indicates mildness).[1][2][3] Water-soluble byproducts allow for simple acidic/basic washes, avoiding silica gel which can sometimes degrade the nitrile.[1] |

| EDC / HOBt | Medium | Slower activation.[2][3] Risk of |

| Thionyl Chloride ( | Low / Risky | Generates HCl and heat.[1][2][3] High risk of nitrile hydrolysis to the primary amide ( |

Base & Solvent Architecture[2][3]

-

Base: DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA).[1][2][3] DIPEA is non-nucleophilic and sterically hindered, preventing it from attacking the pyrimidine ring or the activated ester.

-

Solvent: DMF or NMP are required.[2][3][4] 2-Cyanopyrimidine-4-carboxylic acid has poor solubility in DCM or THF.[1][2][3] Solubility is critical to prevent heterogeneous "hotspots" that favor side reactions.[2][3]

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (mg to g), diverse amine arrays, rapid turnover.[1]

Reagents:

Step-by-Step Procedure:

-

Dissolution: In a dry vial, dissolve 2-Cyanopyrimidine-4-carboxylic acid in anhydrous DMF.

-

Base Addition: Add DIPEA. The solution may darken slightly; this is normal for electron-deficient heterocycles.[1][2][3]

-

Activation: Add HATU in one portion at 0 °C (ice bath). Stir for 5–10 minutes. Crucial: Do not let the activated ester sit for hours; the active ester is reactive.[2][3]

-

Coupling: Add the Amine (dissolved in minimal DMF) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS after 30 minutes.

-

Workup: Dilute with EtOAc. Wash with saturated

(mild acid) -

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: The "Process Friendly" Method (T3P)

Best for: Larger scale (>10 g), simple workup, avoiding toxic uronium byproducts.[1]

Reagents:

Step-by-Step Procedure:

-

Slurry: Combine Acid, Amine, and Base in the solvent at 0 °C.

-

Addition: Add T3P solution dropwise over 10 minutes. Note: T3P is not an "activation first" reagent; it requires the amine present to drive the equilibrium.[1]

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Add water. Separate layers. Wash organic layer with

HCl (rapid wash to remove pyridine)

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting conditions and understanding failure modes.

Figure 1: Strategic decision tree for coupling reagent selection based on amine properties and risk assessment.[1][2][3]

Troubleshooting & Quality Control (Self-Validating Protocols)

To ensure "Trustworthiness" in your results, perform these checks:

The "Water Test" (LCMS Monitoring)

Before workup, take an aliquot for LCMS.[1]

-

Target Mass:

-

Danger Signal:

Da.

The "Regio-Check" (NMR)

In the

-

If the integration of the pyrimidine proton (usually around 9.0–9.2 ppm for C6-H) is missing or shifted upfield significantly,

has occurred (the amine attacked the ring instead of the carbonyl).[1]

Safety Note

2-Cyanopyrimidines can liberate cyanide ions under strong metabolic or oxidative conditions, though they are generally stable synthetic intermediates.[1][2][3] Handle all waste streams as potentially cyanide-contaminated (basic bleach quench recommended for aqueous waste).[1][2][3]

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][7] Organic Process Research & Development, 20(2), 140–177.[1]

-

Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Piotrowski, D. W. (2016).[1][2][3] Application of Propylphosphonic Anhydride (T3P) in Organic Synthesis.[1][2][3] Journal of Organic Chemistry. (General reference for T3P utility in sensitive nitriles).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Cyanopyridine-2-carboxylic acid 97 53234-55-2 [sigmaaldrich.com]

- 3. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. growingscience.com [growingscience.com]

Application Notes and Protocols for the Conversion of 2-Cyano Groups to Tetrazoles on Pyrimidine Scaffolds

Introduction: The Strategic Importance of Tetrazolyl-Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged scaffold in drug design. The strategic derivatization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. One of the most significant and widely employed transformations in this context is the conversion of a cyano group at the 2-position of the pyrimidine ring into a 5-substituted-1H-tetrazole.

The tetrazole ring serves as a non-classical bioisostere of a carboxylic acid.[3][4] This means that at physiological pH, the acidic proton of the tetrazole N-H has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion and engage in similar ionic interactions with biological targets. However, the tetrazole group offers several advantages over a carboxylic acid, including increased metabolic stability, improved oral bioavailability, and a more favorable lipophilicity profile. These characteristics have led to the incorporation of the tetrazolyl-pyrimidine motif in a variety of clinically important drugs, including those with antibacterial, anti-inflammatory, and anticancer properties.[3][5]

This comprehensive guide provides an in-depth exploration of the synthetic procedures for converting 2-cyanopyrimidines to their corresponding tetrazole derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols for the most common and reliable methods, and discuss the critical parameters that influence the success of the reaction.

Mechanistic Overview: The [3+2] Cycloaddition Pathway

The formation of a tetrazole ring from a nitrile and an azide source is a classic example of a [3+2] cycloaddition reaction.[4] In this transformation, the three nitrogen atoms of the azide species react with the two atoms of the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring.

The reaction is typically facilitated by the use of a catalyst, which can be either a Brønsted or a Lewis acid. The role of the catalyst is to activate the nitrile group, making it more electrophilic and thus more susceptible to nucleophilic attack by the azide.

Figure 1: Generalized mechanism for the catalyzed [3+2] cycloaddition of an azide to a nitrile.

Common Methodologies for the Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidines

Several methods have been developed for the conversion of nitriles to tetrazoles, each with its own set of advantages and disadvantages. For the synthesis of 2-(1H-tetrazol-5-yl)pyrimidines, the most commonly employed methods utilize sodium azide in the presence of a catalyst.

Method 1: Zinc(II) Catalyzed Reaction in Aqueous Media

The use of zinc salts, particularly zinc bromide (ZnBr₂), as a catalyst for the synthesis of tetrazoles in water is a highly attractive method due to its "green" credentials and enhanced safety profile.[6] The reaction proceeds readily in water, which mitigates the explosion hazard associated with the accumulation of hydrazoic acid (HN₃).[6]

Causality Behind Experimental Choices:

-

Zinc Bromide (ZnBr₂): Zinc(II) acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide anion.

-

Sodium Azide (NaN₃): This is the most common and cost-effective source of the azide anion.

-

Water as Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. Furthermore, in the presence of zinc salts, the aqueous solution of sodium azide is slightly alkaline, which minimizes the formation of volatile and highly toxic hydrazoic acid.[6]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Method 2: Ammonium Chloride Mediated Synthesis in DMF

A widely used and versatile method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide and ammonium chloride (NH₄Cl) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

-

Ammonium Chloride (NH₄Cl): In this system, ammonium chloride serves as a proton source, facilitating the in situ formation of hydrazoic acid, which is the active azide species in this case. The ammonium ion also acts as a mild Lewis acid to activate the nitrile.

-

Sodium Azide (NaN₃): As in the previous method, this is the azide source.

-

DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures.

-

Elevated Temperature: High temperatures are typically required to drive the reaction to completion.

Method 3: Triethylammonium Chloride in Aromatic Solvents

This method employs an amine salt, such as triethylammonium chloride (Et₃N·HCl), as a catalyst in an aromatic solvent like toluene or xylene. This approach can be advantageous for substrates that may be sensitive to the conditions of the other methods.

Causality Behind Experimental Choices:

-

Triethylammonium Chloride (Et₃N·HCl): Similar to ammonium chloride, this salt acts as a proton source to generate hydrazoic acid in situ. The organic cation can also improve the solubility of the reactants in the aromatic solvent.

-

Sodium Azide (NaN₃): The azide source.

-

Aromatic Solvent: Toluene or xylene are high-boiling, non-polar solvents that are suitable for reactions requiring elevated temperatures.

Comparative Overview of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

| Method 1 | ZnBr₂ / NaN₃ | Water | Reflux | "Green" solvent, enhanced safety, broad substrate scope.[6] | May require longer reaction times for less reactive nitriles. |

| Method 2 | NH₄Cl / NaN₃ | DMF | 100-130 °C | Widely applicable, good yields for many substrates. | Use of a high-boiling aprotic solvent, potential for sublimation of explosive ammonium azide. |

| Method 3 | Et₃N·HCl / NaN₃ | Toluene/Xylene | Reflux | Good for substrates with specific solubility requirements. | Requires higher temperatures, aromatic solvents are less environmentally friendly. |

Experimental Protocols

Figure 2: General experimental workflow for the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine.

Protocol 1: Zinc-Catalyzed Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly approach.[6]

Materials:

-

2-Cyanopyrimidine (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Zinc Bromide (ZnBr₂) (1.2 eq)

-

Deionized Water

-

3 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyrimidine (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).

-

Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the 2-cyanopyrimidine.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the specific pyrimidine substrate.

-

Once the reaction is complete, cool the mixture to room temperature.

-

CAUTION: Perform the following step in a well-ventilated fume hood. Slowly acidify the reaction mixture to a pH of approximately 1-2 by adding 3 M HCl while stirring in an ice bath. This step protonates the tetrazole product and may generate toxic hydrazoic acid.

-

Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-(1H-tetrazol-5-yl)pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Ammonium Chloride-Mediated Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine in DMF

This protocol is a widely used and effective method for the synthesis of tetrazoles.

Materials:

-

2-Cyanopyrimidine (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

3 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyrimidine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-130 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water and stir.

-

CAUTION: Perform the following step in a well-ventilated fume hood. Acidify the mixture to pH 1-2 with 3 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Important Considerations and Potential Challenges

-

Azide-Tetrazole Tautomerism: It is important to recognize that 2-azidopyrimidines can exist in equilibrium with their fused tetrazolo[1,5-a]pyrimidine tautomer.[5][7] The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. In many cases, the tetrazole form is thermodynamically more stable.

-

Substituent Effects: The electronic nature of the substituents on the pyrimidine ring can influence the reactivity of the 2-cyano group. Electron-withdrawing groups can activate the nitrile towards nucleophilic attack, potentially leading to faster reaction times. Conversely, electron-donating groups may decrease the reactivity.

-

Side Reactions: In some cases, side reactions can occur. For instance, under certain catalytic conditions with Mn(II) or Co(II) in methanol, the transformation of 2-cyanopyrimidine can lead to the formation of a methylimidate instead of the expected tetrazole.[8] It is crucial to select the appropriate catalyst and solvent system to favor the desired tetrazole formation.

Safety Precautions

-

Sodium Azide: Sodium azide is a highly toxic and potentially explosive substance. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid gas. Do not dispose of azide-containing waste down the drain, as it can react with lead or copper in the plumbing to form explosive heavy metal azides.

-

Hydrazoic Acid: As mentioned, hydrazoic acid is a highly toxic and explosive gas that can be formed when azides are treated with acid. The acidification step of the work-up must always be performed in a fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these reactions.

Conclusion

The conversion of a 2-cyano group to a tetrazole on a pyrimidine scaffold is a powerful and widely utilized transformation in medicinal chemistry. The methods described in this guide, particularly the zinc-catalyzed reaction in water and the ammonium chloride-mediated synthesis in DMF, provide reliable and versatile routes to these valuable compounds. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety precautions, researchers can successfully incorporate the tetrazole moiety into their pyrimidine-based drug discovery programs, thereby accessing novel chemical space with enhanced therapeutic potential.

References

- Aggarwal, S., & Kumar, R. (2021). Pyrimidine and its derivatives: a review on recent advancement in their synthesis and biological evaluation. Journal of the Indian Chemical Society, 98(11), 100184.

-

Pop, I. M., & Păunescu, V. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 26(11), 3293. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. Inorganic Chemistry, 54(14), 7030–7037. [Link]

-

Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. PubMed. [Link]

-

Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696–4703. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2405–2414. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1284827. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [Link]

-

Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. PubMed. [Link]

-

Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]

-

Kurasov, D. O., Lesovoy, D. E., Koldobskii, G. I., & Kiselev, V. G. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Chemistry of Heterocyclic Compounds, 57(7), 717–725. [Link]

-

Kumar, A., & El-Sayed, N. N. E. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129–137. [Link]

-

Request PDF. (n.d.). Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety. ResearchGate. [Link]

-

Ibrahim, M. A. A. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 15(12), 9067–9077. [Link]

-

Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. ResearchGate. [Link]

- El-Fattah, M. F. A., & El-Reedy, A. M. (2000). Novel synthesis and antimicrobial investigation of pyrazolo[l, 5-a] pyrimidine and pyrazolotriazine containing piperidinyl sulfone moiety. Journal of the Chinese Chemical Society, 47(4B), 991–998.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Patel, P., & Sureja, D. (2013). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International, 2(1), 1-5. [Link]

- Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.

- Google Patents. (n.d.). 7-amino-tetrazole[1,5-a] pyrimidine-5-alcohol(compound II) and its synthetic route.

-

de Oliveira, R. B., & da Silva, J. A. L. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]

-

J. Pharm. Biol. Sci. (2022). Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. J Pharm Biol Sci. [Link]

-

YouTube. (2022, October 4). Ring-chain tautomerism. YouTube. [Link]

-

Pathak, V., & Singh, S. (2023). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). [Link].

-

El-Gohary, N. S., & Shaaban, M. R. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 804–815. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Microwave-assisted efficient one-pot synthesis of N 2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Beilstein Journal of Organic Chemistry, 16, 1706–1712. [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 8(12), 945–952. [Link]

-

Arkivoc. (n.d.). Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines. Arkivoc. [Link]

-

Rasayan Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

-

Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]

-

Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

-

RSC Publishing. (n.d.). The preparation of[3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Synthesis of[3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

-

ResearchGate. (n.d.). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3]triazine and Imidazo[2,1-c][3]triazine. ResearchGate. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

- 1. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN103254195A - 7-amino-tetrazole[1,5-a] pyrimidine-5-alcohol(compound II) and its synthetic route - Google Patents [patents.google.com]

- 6. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Nucleophilic Substitution Reactions Involving 2-Cyanopyrimidine-4-carboxylic acid

[1]

Executive Summary

2-Cyanopyrimidine-4-carboxylic acid (CAS: Specific CAS dependent on salt form, generic scaffold ref) represents a high-value "bifunctional electrophile" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional handles:

-

The C2-Cyano Group: A pseudo-halogen capable of acting as a leaving group in decyanative nucleophilic aromatic substitution (

) or as an electrophile for Pinner synthesis (amidine formation).[1] -

The C4-Carboxylic Acid: A standard handle for amide coupling or esterification, allowing attachment to solubilizing tails or target-binding motifs.[1]

This guide provides validated protocols for exploiting these handles, with a specific focus on the decyanative substitution —a powerful but underutilized transformation that allows the late-stage introduction of diversity at the C2 position.

Chemical Biology & Mechanistic Grounding[1]

The "Activated" Pyrimidine Core

The pyrimidine ring is inherently electron-deficient (

-

C2 Position: The most electrophilic site due to the combined electron-withdrawing effects of the ring nitrogens (

) and the nitrile group. -

Decyanative Mechanism: Unlike standard

where a halide is displaced, the displacement of a cyano group (CN) is thermodynamically challenging due to the strength of the C-C bond. However, in 2-cyanopyrimidines, the reaction proceeds via a sequential nucleophilic addition-elimination pathway, often transition-metal-free.[1]

Reaction Landscape

The following diagram illustrates the primary divergent pathways available for this scaffold.

Caption: Divergent synthetic pathways. Red arrows indicate reactions at the C2-cyano group; Black arrow indicates C4-carboxyl functionalization.[1]

Experimental Protocols

Protocol A: Decyanative Nucleophilic Substitution (C2-Amination)

Objective: Displacement of the C2-cyano group with a primary or secondary amine to generate 2-aminopyrimidines.[1] This is a "masking" strategy where the CN group activates the ring for synthesis and is then removed/replaced.

Mechanism: The amine attacks C2, forming a Meisenheimer-like complex.[1] Re-aromatization expels the cyanide anion (

Materials:

-

Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

-

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

-

Base:

or -

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-cyanopyrimidine-4-carboxylic acid (1.0 mmol) in DMSO (5 mL).

-

Addition: Add

(2.0 mmol) followed by the amine (1.2 mmol).-

Note: If using the carboxylic acid form, 1 extra equivalent of base is needed to neutralize the COOH.

-

-

Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

-

Work-up (Critical for Cyanide Safety):

-

Purification: The product often precipitates. Filter and wash with water. If soluble, extract with EtOAc/MeOH (9:1).[1]

Yield Expectations:

| Nucleophile | Product Type | Typical Yield | Notes |

|---|---|---|---|

| Benzylamine | 2-Benzylaminopyrimidine | 85-95% | Excellent conversion |

| Morpholine | 2-Morpholinopyrimidine | 80-90% | Good solubility |

| Aniline | 2-Anilinopyrimidine | 60-75% | Requires higher temp (130°C) |[1]

Protocol B: Chemoselective Amide Coupling (C4-Derivatization)

Objective: Functionalize the carboxylic acid without disturbing the reactive nitrile.

Challenge: Standard coupling reagents (HATU/EDC) are generally safe, but strong nucleophilic amines used in coupling could potentially attack the nitrile (Protocol A side reaction) if temperature is uncontrolled.[1]

Recommended Reagents:

-

Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF or EtOAc.

Step-by-Step Workflow:

-

Dissolve 2-cyanopyrimidine-4-carboxylic acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and the amine (1.1 equiv).[1]

-

Cool to 0 °C .

-

Add HATU (1.1 equiv) slowly.[1]

-

Stir at 0 °C to Room Temperature for 2–4 hours.

-

Crucial: Do not heat. Heating promotes the nucleophilic attack of the amine on the nitrile (Protocol A).

-

-

Quench with water and extract.

Protocol C: Synthesis of the Scaffold (Preparation)

Objective: If the specific acid is not available, synthesize it from 2-chloropyrimidine-4-carboxylic acid (or ester).[1]

Reaction:

Safety Warning: This reaction generates HCN gas if acidified. Perform in a well-ventilated fume hood with HCN sensors.

-

Substrate: Methyl 2-chloropyrimidine-4-carboxylate.

-

Reagents: KCN (1.1 equiv), DABCO (0.1 equiv - catalyst).[1]

-

Solvent: DMSO/Water (9:1).[1]

-

Procedure:

-

Dissolve substrate in DMSO.[3]

-

Add DABCO (catalytic) and KCN.[1]

-

Stir at room temperature for 2–4 hours. (The 2-position is highly activated; heat is rarely needed and causes degradation).[1]

-

Pour into water.[4] The 2-cyano ester usually precipitates.

-

Hydrolysis:[1][4][5][6][7][8][9] To get the acid, hydrolyze the ester with LiOH (1.0 equiv) in THF/Water at 0°C. Do not use excess base or heat , or the nitrile will hydrolyze to the amide.

-

Troubleshooting & Critical Parameters

Stability of the Nitrile

The 2-cyano group is susceptible to hydrolysis.[6]

-

Acidic Hydrolysis: Converts CN

-

Basic Hydrolysis: Rapidly converts CN

Carboxylate. When performing

Decarboxylation Risk

Pyrimidine-4-carboxylic acids can decarboxylate under high thermal stress (

References

-

BenchChem Application Notes. "Nucleophilic Substitution Reactions of 2-Cyanopyrimidine." BenchChem Protocols. Accessed 2025.[3][10] Link[1]

-

Kalogirou, A. S., & Koutentis, P. A. (2019).[1][10] "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1086.[1][11]

-

Zhang, S., et al. (2019).[1][12] "Decyanative Cross-Coupling of Cyanopyrimidines with Nucleophiles." European Journal of Organic Chemistry.[13] [1][13]

-

Ueda, T., et al. (1975).[1] "Synthesis and reaction of some 6-substituted pyrimidine nucleosides." Annals of the New York Academy of Sciences.

-

Master Organic Chemistry. "Nucleophilic Acyl Substitution."

Sources

- 1. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Functionalization of 2-Cyanopyrimidine-4-carboxylic acid

[1]

Executive Summary & Chemical Context

2-Cyanopyrimidine-4-carboxylic acid (CAS: Variable/Derivative specific) is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (targeting the ATP-binding hinge region) and xanthine oxidase inhibitors .[1]

The molecule presents a unique synthetic challenge:

-

The 2-Cyano Group: Electron-withdrawing, activating the ring for nucleophilic attack but susceptible to hydrolysis (to amide/acid) or trimerization (to triazine) under prolonged thermal heating.[1]

-

The 4-Carboxylic Acid: Often requires activation for amidation.[1] The electron-deficient pyrimidine ring can make the carboxylate less nucleophilic, requiring potent coupling agents.[1]

Microwave (MW) Advantage: Conventional heating often leads to "thermal drift," causing competitive hydrolysis of the nitrile before the desired amidation or cycloaddition occurs. Microwave irradiation provides dielectric heating , allowing for rapid temperature ramps (e.g., 20°C to 120°C in <30s) and shorter hold times, kinetically favoring the desired bond formation over thermodynamic decomposition pathways.[1]

Chemical Handling & Stability Profile

-

Storage: Store at -20°C under inert atmosphere. The cyano group is moisture-sensitive over long durations.[1]

-

MW Solvent Selection:

Experimental Protocols

Protocol A: Rapid Amidation (Scaffold Decoration)

Objective: Synthesis of 2-cyanopyrimidine-4-carboxamides without hydrolyzing the nitrile. Mechanism: MW-accelerated activation of the carboxylic acid using T3P (Propylphosphonic anhydride) or HATU.

Reagents:

-

Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

-

Amine: R-NH₂ (1.2 equiv)

-

Coupling Agent: T3P (50% in EtOAc, 2.0 equiv) [Preferred over HATU for easier workup]

-

Base: DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate or DMF (dry)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in 2 mL of dry DMF.

-

Activation: Add DIPEA (1.5 mmol) followed by T3P solution (1.0 mmol). Stir at RT for 1 minute.

-

Addition: Add the amine (0.6 mmol). Cap the vial with a Teflon-lined septum.[1]

-

Irradiation:

-

Mode: Dynamic (Standard)

-

Temp: 80°C

-

Hold Time: 10 minutes

-

Pressure Limit: 200 psi

-

Power: Max 150W (High absorption)

-

-

Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[1]

-

Note: If the nitrile hydrolyzes (observed as primary amide byproduct), reduce Temp to 60°C and extend time to 20 min.[1]

-

Protocol B: [3+2] Cycloaddition (Tetrazole Synthesis)

Objective: Converting the 2-cyano "warhead" into a tetrazole (carboxylic acid bioisostere) for xanthine oxidase inhibition. Challenge: Conventional methods require toxic tin reagents or 24h+ reflux.[1] MW allows the use of safer Zinc catalysts.[1]

Reagents:

-

Substrate: 2-Cyanopyrimidine-4-carboxylic acid derivative (e.g., amide or ester) (1.0 equiv)[1]

-

Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

-

Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv)

-

Solvent: Water/Isopropanol (1:1) or DMF[2]

Step-by-Step Workflow:

-

Loading: In a 5 mL MW vial, suspend the nitrile substrate (0.5 mmol), NaN₃ (0.75 mmol), and ZnBr₂ (0.5 mmol) in 3 mL Solvent.

-

Irradiation:

-

Temp: 140°C

-

Hold Time: 15 minutes

-

Pre-stir: 30s

-

-

Safety Note: Do not use halogenated solvents with azides in MW (explosion risk). Ensure the vial volume is <60% to manage pressure.[1]

-

Workup: Acidify carefully with 1N HCl (in a fume hood, hydrazoic acid risk) to precipitate the tetrazole. Filter and wash with cold water.[1]

Protocol C: Controlled Hydrolysis (Nitrile to Primary Amide)

Objective: Selective hydrolysis of the 2-CN group to 2-CONH₂.

Reagents:

-

Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

-

Catalyst: K₂CO₃ (0.1 equiv)

-

Solvent: Water/Ethanol (3:1)

Irradiation:

-

Temp: 100°C

-

Time: 5 minutes

-

Result: Quantitative conversion to the bis-amide/acid.[1]

Data Summary & Optimization

Table 1: Comparison of Thermal vs. Microwave Synthesis (Amidation)

| Parameter | Thermal (Reflux) | Microwave (80°C) | Impact |

| Reaction Time | 4 - 12 Hours | 10 Minutes | 30x Faster |

| Yield | 45 - 60% | 85 - 92% | Cleaner Profile |

| Byproduct | Hydrolyzed Nitrile (Major) | Hydrolyzed Nitrile (<5%) | Selectivity |

| Solvent Vol. | 20 mL/g | 5 mL/g | Green Chemistry |

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the divergent synthesis pathways controlled by microwave parameters.

Caption: Divergent microwave synthesis pathways for 2-Cyanopyrimidine-4-carboxylic acid. Protocol A preserves the nitrile; Protocol B transforms it; Protocol C hydrolyzes it.

References

-

Microwave-Assisted Amidation

-

Synthesis of 2-Cyanopyrimidines

-

Tetrazole Formation (Click Chemistry)

-

Kinase Inhibitor Scaffolds

Troubleshooting & Optimization

purification techniques for 2-Cyanopyrimidine-4-carboxylic acid crude mixtures

Technical Support Center: 2-Cyanopyrimidine-4-carboxylic Acid Purification Ticket Escalation Level: Tier 3 (Senior Application Scientist) Status: Active Subject: Purification protocols, stability management, and impurity isolation for 2-CP-4-CA crude mixtures.

Executive Summary & Stability Profile

User Query: "Why does my product purity degrade during standard acid-base workup?"

Expert Analysis: The purification of 2-Cyanopyrimidine-4-carboxylic acid presents a classic "stability-purity trade-off." The molecule contains two conflicting functional groups:[1][2]

-

The Nitrile (C2-CN): Electron-deficient due to the pyrimidine ring, making it highly susceptible to hydrolysis (to amide/acid) or nucleophilic attack.

-

The Carboxylic Acid (C4-COOH): Requires pH manipulation for extraction, which often triggers the instability of the nitrile.

The Golden Rule: Avoid strong aqueous acids (pH < 2) and strong bases (pH > 10) for extended periods. Heat > 50°C in aqueous media is fatal to the nitrile group.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Purification |

| pKa (COOH) | ~3.5 (Estimated) | Precipitates at pH 2.5–3.0; soluble as salt at pH > 5. |

| Solubility (Free Acid) | DMSO, DMF, MeOH (Mod.), Water (Low) | Poor water solubility allows for precipitation-based purification. |

| Solubility (Salt) | Water (High) | Enables removal of non-polar impurities via filtration of the aqueous phase. |

| Critical Impurity | 2-Carbamoylpyrimidine-4-carboxylic acid | The primary hydrolysis product (Amide). Difficult to separate via crystallization. |

Workflow A: Controlled pH Precipitation (Scale-Up)

Best For: Crude mixtures > 5g with > 70% initial purity. Mechanism: Exploits the solubility difference between the ionized salt (soluble) and the protonated free acid (insoluble) without crossing the hydrolysis threshold.

Protocol:

-

Dissolution: Suspend crude solid in Water (10 vol) .

-

Salt Formation: Add saturated NaHCO₃ dropwise at 0–5°C until pH reaches 7.5–8.0. The solid should dissolve.

-

Checkpoint: If solids remain, filter them out. These are likely non-polar impurities or decarboxylated byproducts.

-

-

Wash: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol) to remove unreacted starting materials (e.g., halopyrimidines). Discard organic layer.

-

Controlled Acidification (The Critical Step):

-

Cool aqueous layer to 0°C .[1]

-

Slowly add 1M Citric Acid or 1M HCl (dropwise).

-

Target pH: 3.0 – 3.5. DO NOT OVERSHOOT to pH 1.

-

Why? Strong acidic environments catalyze the hydration of the nitrile to the amide.

-

-

Isolation: Stir at 0°C for 30 mins. Filter the white precipitate. Wash with cold water (2 vol) and cold isopropanol (1 vol).

-

Drying: Vacuum dry at 40°C max .

Workflow B: Reverse Phase Chromatography (High Purity)

Best For: Crude mixtures < 5g or those containing significant amide impurities. Logic: Silica gel (Normal Phase) often causes streaking of free acids. Reverse Phase (C18) suppresses ionization and separates based on hydrophobicity.

Methodology:

-

Stationary Phase: C18 (ODS) bonded silica.

-

Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to ~2.7, keeping the acid protonated/retained).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient: 0% B to 40% B over 20 minutes.

Separation Logic:

-

Salts: Elute at Void Volume (t0).

-

Amide Impurity (Hydrophilic): Elutes early.

-

Target Acid (2-CP-4-CA): Elutes mid-gradient.

-

Decarboxylated/Non-polar impurities: Elute late (high %B).

Decision Logic & Visualization

User Query: "Which method should I choose for my specific batch?"

The following decision tree illustrates the logic for selecting the purification route based on impurity profile and scale.

Figure 1: Decision Matrix for 2-Cyanopyrimidine-4-carboxylic acid purification. Blue nodes represent decision points; Green nodes are primary solutions; Red indicates a salvage pathway.

Troubleshooting & FAQs

Ticket #402: The "Ghost" Impurity

Q: "I see a spot just below my product on TLC (50% MeOH/DCM) that grows if I leave the sample in solution."

A: This is the Carboxamide (Amide) derivative.

Cause: Spontaneous hydrolysis of the nitrile. This is accelerated by water, heat, and extreme pH.

Fix: Ensure your workup solvents are cold. Store the solid under Argon at -20°C. If the amide is present, Recrystallization from Water/Ethanol (9:1) can sometimes selectively precipitate the less soluble amide, leaving the acid in the mother liquor (counter-intuitive, but often observed with pyrimidines).

Ticket #409: Low Recovery after Acidification

Q: "I acidified to pH 3, but no solid precipitated. I added more acid (to pH 1) and got a solid, but it’s the wrong mass."

A: You likely hydrolyzed the product at pH 1.

Explanation: At pH 3, the molecule may still have significant water solubility due to the polarity of the pyrimidine ring.

Fix: Instead of lowering pH further, saturate the aqueous phase with NaCl (Salting Out) at pH 3. This reduces the solubility of the organic acid and forces precipitation without requiring destructive acidity.

Ticket #515: Decarboxylation Risks

Q: "Can I dry the product in an oven at 80°C?"

A: Absolutely NOT.

Mechanism: Electron-deficient pyrimidine carboxylic acids are prone to thermal decarboxylation, releasing CO₂ and leaving 2-cyanopyrimidine.

Limit: Do not exceed 45°C under vacuum. Lyophilization (Freeze Drying) is the safest method for removing water.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019).[1][2] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

PubChem. (n.d.).[3][4] 4-Cyanopyridine-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. [Link]

- Google Patents. (2001). Process for preparing 4-cyanopentanoic acid (Hydrolysis conditions reference). US6551804B2.

Sources

recrystallization solvents for high-purity 2-Cyanopyrimidine-4-carboxylic acid

This guide outlines the purification strategy for 2-Cyanopyrimidine-4-carboxylic acid , a sensitive intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmaceuticals.

The presence of the electron-withdrawing 2-cyano group on the electron-deficient pyrimidine ring creates a specific stability challenge: this moiety is highly susceptible to hydrolysis (converting to the amide or di-acid) under thermal stress in aqueous or protic media. Therefore, standard recrystallization protocols must be modified to prevent degradation.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent is dictated by the competing needs of solubility (favored by polar protic solvents) and chemical stability (favored by aprotic anhydrous solvents).

Recommended Solvent Systems

| Solvent System | Role | Suitability | Technical Notes |

| Acetonitrile (MeCN) | Primary Choice | High | Best balance. Dissolves the compound hot; poor solubility cold. Aprotic nature prevents hydrolysis of the nitrile group. |

| Ethyl Acetate / Hexane | Alternative | Moderate | Good for removing non-polar impurities. Requires higher volumes due to lower solubility of the carboxylic acid. |

| Water (pH adjusted) | Precipitation | High (Purification) | Not for thermal recrystallization. Use for acid-base reprecipitation at low temperature (<10°C) to remove non-acidic impurities. |

| Methanol / Ethanol | Risky | Low | Avoid. High risk of solvolysis (Pinner reaction) or esterification of the carboxylic acid if trace acid is present. |

Part 2: Optimized Purification Protocols

Protocol A: Thermal Recrystallization (High Purity)

Best for removing structural isomers and colored impurities without chemical modification.

-

Preparation: Charge crude 2-Cyanopyrimidine-4-carboxylic acid into a flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Add Acetonitrile (MeCN) (approx. 10-15 mL per gram of solid).

-

Heating: Heat the slurry to 60–70°C . Do not boil aggressively.

-

Note: If the solid does not dissolve, add small aliquots of Water (max 5% v/v) to the hot MeCN. The water acts as a co-solvent for the carboxylic acid moiety.

-

-

Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature (20°C) over 2 hours. Then, cool to 0–5°C in an ice bath for 1 hour.

-

Isolation: Filter the white crystalline solid and wash with cold MeCN.

-

Drying: Dry under vacuum at 40°C (max) to prevent thermal degradation.

Protocol B: Acid-Base Reprecipitation (Scalable)

Best for bulk removal of non-acidic impurities and preserving the nitrile group.

-

Dissolution: Suspend the crude solid in Water (10 mL/g) at 0–5°C .

-

Basification: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH 8–9 is reached. The solid should dissolve as the carboxylate salt.

-

Critical: Maintain temperature <5°C to prevent hydrolysis of the 2-cyano group to the amide.

-

-

Filtration: Filter the aqueous solution to remove insoluble organic impurities.

-

Acidification: Slowly add 1M Hydrochloric Acid (HCl) to the filtrate while stirring vigorously, adjusting pH to 2–3. The product will precipitate.

-

Isolation: Filter immediately, wash with ice-cold water, and dry under vacuum.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a "gummy" oil instead of crystals. What happened?

-

Cause: This is "oiling out," common with pyrimidine acids containing impurities.

-

Fix:

-

Reheat the mixture to redissolve the oil.

-

Add a seed crystal of pure product at the cloud point.

-

Slow down the cooling rate.

-

Add a small amount of anti-solvent (e.g., Toluene or Hexane) dropwise to the hot solution to encourage nucleation.

-

Q2: I see a new impurity peak at RRT 0.85 after recrystallization from water. What is it?

-

Diagnosis: This is likely 2-carbamoylpyrimidine-4-carboxylic acid (the amide hydrolysis product).

-